molecular formula C8H4N2S B6234218 1,3-benzothiazole-4-carbonitrile CAS No. 1510701-21-9

1,3-benzothiazole-4-carbonitrile

Cat. No. B6234218
CAS RN: 1510701-21-9
M. Wt: 160.2
InChI Key:
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Description

1,3-Benzothiazole-4-carbonitrile (BTC) is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents. BTC is used in various applications, including drug synthesis, organic synthesis, and analytical chemistry. It is also used in the development of new materials and in the production of fine chemicals.

Scientific Research Applications

1,3-benzothiazole-4-carbonitrile is used in various scientific research applications. It is used in the synthesis of drugs, organic compounds, and analytical reagents. It is also used in the development of new materials and in the production of fine chemicals. This compound has also been used in the development of new catalysts and in the synthesis of polymers materials.

Mechanism of Action

1,3-benzothiazole-4-carbonitrile acts as a catalyst in many organic reactions. It is a Lewis acid and is able to activate molecules by forming a complex with them. The complex formed between this compound and the molecule being activated is stabilized by hydrogen bonding and other interactions. This activation allows the molecule to react with other molecules and form new products.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. It is not toxic and does not have any known adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The use of 1,3-benzothiazole-4-carbonitrile in laboratory experiments has several advantages. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and can be synthesized in a variety of ways. This compound is also non-toxic and does not have any known adverse effects on humans or animals.
The main limitation of this compound is that it is not very soluble in water. This can make it difficult to use in some experiments. Additionally, this compound is not very reactive, so it may not be suitable for some reactions.

Future Directions

There are several potential future directions for 1,3-benzothiazole-4-carbonitrile. It could be used in the development of new materials and catalysts. It could also be used in the synthesis of polymers materials. Additionally, this compound could be used in the development of new drugs and analytical reagents. Finally, it could be used in the production of fine chemicals.

Synthesis Methods

1,3-benzothiazole-4-carbonitrile can be synthesized by several methods, including the reaction of an activated benzothiazole with a carbonitrile, or by the reaction of a benzothiazole and an aldehyde in the presence of a base. The reaction of a benzothiazole and an aldehyde in the presence of a base is the most common method for this compound synthesis. In this method, a benzothiazole is reacted with an aldehyde in the presence of a base, such as sodium hydroxide, to form a carbonitrile. The carbonitrile is then reacted with a benzothiazole to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-benzothiazole-4-carbonitrile involves the reaction of 2-mercaptobenzothiazole with cyanogen bromide in the presence of a base.", "Starting Materials": [ "2-mercaptobenzothiazole", "cyanogen bromide", "base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-mercaptobenzothiazole in a suitable solvent (such as ethanol or methanol).", "Step 2: Add a base (such as sodium hydroxide or potassium hydroxide) to the solution to deprotonate the thiol group of 2-mercaptobenzothiazole.", "Step 3: Add cyanogen bromide to the solution and stir the mixture at room temperature for several hours.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

1510701-21-9

Molecular Formula

C8H4N2S

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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